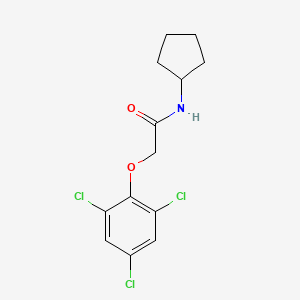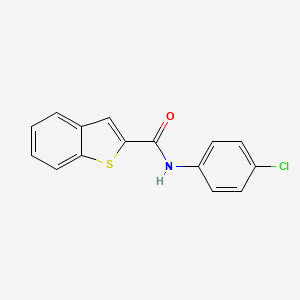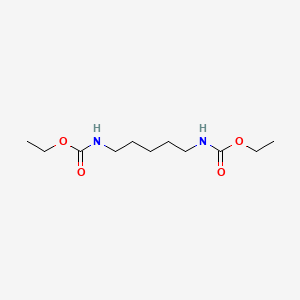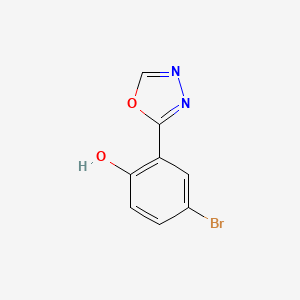![molecular formula C21H19FN2 B11941815 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline CAS No. 853331-14-3](/img/structure/B11941815.png)
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline is a complex organic compound that features a unique structure combining a fluoro group, a piperidine ring, and an indenoquinoline framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluoro group with other substituents using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline: shares similarities with other indenoquinoline derivatives and piperidine-containing compounds.
Quinoline derivatives: These compounds often exhibit similar biological activities and are used in drug discovery.
Piperidine derivatives: Known for their pharmacological properties and presence in various pharmaceuticals
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
853331-14-3 |
|---|---|
Molecular Formula |
C21H19FN2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-fluoro-10-piperidin-1-yl-11H-indeno[1,2-b]quinoline |
InChI |
InChI=1S/C21H19FN2/c22-15-8-9-16-14(12-15)13-18-20(16)23-19-7-3-2-6-17(19)21(18)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2 |
InChI Key |
TYBDOAFPHIOJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3CC4=C(C3=NC5=CC=CC=C52)C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)


![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)







![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)

